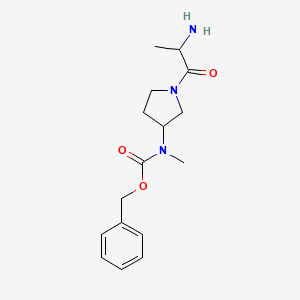
Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a pyrrolidine ring, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopropanoyl Group: This step often involves the use of protecting groups to ensure selective reactions.
Attachment of the Benzyl Group: This is typically done through nucleophilic substitution reactions.
Formation of the Carbamate Moiety: This step involves the reaction of the amine group with a suitable carbamoyl chloride or isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Benzyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the specific oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbamate to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as alkoxides and amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
科学的研究の応用
Benzyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.
類似化合物との比較
Similar Compounds
- Methyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester
- tert-Butyl carbamate
- (S)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate
Uniqueness
Benzyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate, a compound with the molecular formula C₁₆H₂₃N₃O₃ and a molecular weight of approximately 305.37 g/mol, is recognized for its potential biological activities, particularly in pharmacology. This compound features a unique structure that includes a benzyl group , a pyrrolidine ring , and a carbamate moiety , which contribute to its interactions with various biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to modulate enzyme activity through mechanisms such as competitive inhibition and allosteric modulation. These characteristics make it relevant for drug discovery and development, particularly in the context of enzyme kinetics and receptor binding mechanisms.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. Studies have demonstrated that it can act as either an inhibitor or an activator depending on the biological context. This dual functionality is crucial for understanding its pharmacological profile and potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other structurally similar compounds. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | Pyrrolidine ring, carbamate | Enzyme inhibitor |
| (S)-Benzyl 3-(aminomethyl)pyrrolidine | Pyrrolidine ring, amine | Neuroprotective effects |
| Benzyl methyl(2-(pyrrolidin-1-YL)ethyl)carbamate | Pyrrolidine ring, carbamate | Antimicrobial properties |
This comparison highlights the distinct biological activities associated with each compound, emphasizing how structural variations can influence their pharmacological effects.
Case Study 1: Enzyme Interaction
A study focusing on the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzyme activity at micromolar concentrations. The study utilized high-throughput screening methods to assess its binding affinity and selectivity against various targets, demonstrating its potential as a lead compound in drug development .
Case Study 2: In Vivo Efficacy
Another research effort investigated the in vivo efficacy of this compound in animal models. The results indicated that treatment with this compound led to significant improvements in conditions related to enzyme dysregulation. The study provided insights into the pharmacodynamics of the compound and its potential therapeutic applications in metabolic disorders .
特性
分子式 |
C16H23N3O3 |
|---|---|
分子量 |
305.37 g/mol |
IUPAC名 |
benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-8-14(10-19)18(2)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3 |
InChIキー |
QYLQUESVQLCWGO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















